molecular formula C19H21NO2 B14596144 Benzamide, N-butyl-2-(phenylacetyl)- CAS No. 60984-30-7

Benzamide, N-butyl-2-(phenylacetyl)-

Cat. No.: B14596144
CAS No.: 60984-30-7
M. Wt: 295.4 g/mol
InChI Key: AHTNDQRAHULFOY-UHFFFAOYSA-N
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Description

Benzamide, N-butyl-2-(phenylacetyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This specific compound has a butyl group and a phenylacetyl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-butyl-2-(phenylacetyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the acylation of N-butylamine with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of Benzamide, N-butyl-2-(phenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-butyl-2-(phenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitrobenzamides, sulfonyl benzamides, and halogenated benzamides.

Scientific Research Applications

Benzamide, N-butyl-2-(phenylacetyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-butyl-2-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

Benzamide, N-butyl-2-(phenylacetyl)- is unique due to its specific structural features, such as the presence of both butyl and phenylacetyl groups

Properties

CAS No.

60984-30-7

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-butyl-2-(2-phenylacetyl)benzamide

InChI

InChI=1S/C19H21NO2/c1-2-3-13-20-19(22)17-12-8-7-11-16(17)18(21)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,20,22)

InChI Key

AHTNDQRAHULFOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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